Cas no 496056-53-2 (4-(m-tolylmethyl)piperidine)
4-(m-tolylmethyl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 4-(3-METHYL-BENZYL)-PIPERIDINE
- 4-(3-methylbenzyl)piperidine
- 4-[(3-methylphenyl)methyl]piperidine
- 4-(3-methyl-benzyl)piperidine
- 4-(m-methylbenzyl)piperidine
- AB21595
- AG-F-66017
- CTK4J1434
- KB-237970
- SureCN3958847
- SCHEMBL3958847
- RIMFOUPCWRHPHG-UHFFFAOYSA-N
- DTXSID00457212
- CS-0280470
- 496056-53-2
- EN300-1275778
- AKOS011515667
- 4-(m-tolylmethyl)piperidine
-
- MDL: MFCD05189924
- Inchi: 1S/C13H19N/c1-11-3-2-4-13(9-11)10-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3
- InChI Key: RIMFOUPCWRHPHG-UHFFFAOYSA-N
- SMILES: N1CCC(CC2C=CC=C(C)C=2)CC1
Computed Properties
- Exact Mass: 189.15200
- Monoisotopic Mass: 189.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 0.96
- Boiling Point: 298.3°C at 760 mmHg
- Flash Point: 137.1°C
- Refractive Index: 1.525
- PSA: 12.03000
- LogP: 2.86590
4-(m-tolylmethyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM179182-5g |
4-(3-methylbenzyl)piperidine |
496056-53-2 | 95% | 5g |
$704 | 2021-08-05 | |
| Alichem | A129004274-1g |
4-(3-Methylbenzyl)piperidine |
496056-53-2 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM179182-1g |
4-(3-methylbenzyl)piperidine |
496056-53-2 | 95% | 1g |
$220 | 2023-01-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97297-1G |
4-(m-tolylmethyl)piperidine |
496056-53-2 | 95% | 1g |
¥ 1,280.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97297-5G |
4-(m-tolylmethyl)piperidine |
496056-53-2 | 95% | 5g |
¥ 3,841.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97297-10G |
4-(m-tolylmethyl)piperidine |
496056-53-2 | 95% | 10g |
¥ 6,402.00 | 2023-04-13 | |
| Enamine | EN300-1275778-1.0g |
4-[(3-methylphenyl)methyl]piperidine |
496056-53-2 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1275778-50mg |
4-[(3-methylphenyl)methyl]piperidine |
496056-53-2 | 50mg |
$468.0 | 2023-10-01 | ||
| Enamine | EN300-1275778-100mg |
4-[(3-methylphenyl)methyl]piperidine |
496056-53-2 | 100mg |
$490.0 | 2023-10-01 | ||
| Enamine | EN300-1275778-250mg |
4-[(3-methylphenyl)methyl]piperidine |
496056-53-2 | 250mg |
$513.0 | 2023-10-01 |
4-(m-tolylmethyl)piperidine Suppliers
4-(m-tolylmethyl)piperidine Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 4-(m-tolylmethyl)piperidine
4-(m-Tolylmethyl)Piperidine: A Comprehensive Overview
4-(m-Tolylmethyl)Piperidine, also known by its CAS number 496056-53-2, is a fascinating compound with a rich chemical structure and diverse applications. This compound belongs to the broader class of piperidines, which are six-membered cyclic amines widely used in pharmaceuticals, agrochemicals, and materials science. The m-tolylmethyl substituent attached to the piperidine ring introduces unique electronic and steric properties, making it a valuable molecule for both academic research and industrial applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(m-tolylmethyl)Piperidine through various methodologies. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern on the aromatic ring. This has been particularly useful in tailoring the compound's properties for specific applications. For instance, researchers have explored the use of this compound as a building block in drug design, where its rigid structure and hydrophobic nature make it an ideal candidate for targeting specific biological pathways.
The structural versatility of 4-(m-tolylmethyl)Piperidine has also led to its application in materials science. Recent studies have demonstrated its potential as a precursor for advanced polymers and high-performance materials. By incorporating this compound into polymer networks, scientists have achieved enhanced mechanical properties and thermal stability, making it suitable for use in extreme environmental conditions.
In the field of pharmacology, 4-(m-tolylmethyl)Piperidine has garnered significant attention due to its ability to modulate ion channels and receptors. Preclinical studies have shown promising results in its potential to treat neurological disorders such as epilepsy and chronic pain. The compound's ability to interact with voltage-gated sodium channels has been extensively studied, with recent findings highlighting its selectivity and efficacy compared to traditional drugs.
Moreover, the synthesis of 4-(m-tolylmethyl)Piperidine has been optimized to address sustainability concerns. Green chemistry principles have been integrated into its production process, reducing waste and energy consumption. This aligns with global efforts to promote environmentally friendly chemical manufacturing practices.
From a structural perspective, the piperidine ring provides a rigid framework that enhances the molecule's stability and bioavailability. The m-tolylmethyl group introduces additional complexity by introducing both electron-donating and steric effects, which can be fine-tuned for specific applications. This balance of properties makes 4-(m-tolylmethyl)Piperidine a versatile tool in modern chemistry.
In conclusion, 4-(m-tolylmethyl)Piperidine (CAS No: 496056-53-2) stands out as a multifaceted compound with significant potential across various scientific domains. Its unique structure, combined with cutting-edge synthetic methods and applications in drug discovery and materials science, underscores its importance in contemporary research. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an even greater role in advancing both academic and industrial endeavors.
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